Ethyl 9-fluorononanoate
Description
Ethyl 9-fluorononanoate is a fluorinated ester characterized by a nine-carbon aliphatic chain with a fluorine atom at the ninth position and an ethyl ester group at the terminal carboxylate. Its molecular structure combines the hydrophobic nature of the long alkyl chain with the electronegative influence of fluorine, imparting unique physicochemical properties such as enhanced thermal stability and altered solubility compared to non-fluorinated analogs.
Synthesis typically involves fluorination of nonanoic acid derivatives or esterification of 9-fluorononanoic acid. Analytical characterization, as reported in The Journal of Organic Chemistry (), employs nuclear magnetic resonance (NMR) spectroscopy (notably $^{19}\text{F}$ and $^{1}\text{H}$ NMR), infrared (IR) spectroscopy, and gas chromatography (GC) to confirm structural integrity and purity. The fluorine substituent introduces distinct spectroscopic signatures, such as $^{19}\text{F}$ NMR shifts near -120 to -220 ppm (depending on solvent and adjacent groups) and IR C-F stretching vibrations at 1100–1000 cm$^{-1}$ .
Properties
CAS No. |
462-68-0 |
|---|---|
Molecular Formula |
C11H21FO2 |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
ethyl 9-fluorononanoate |
InChI |
InChI=1S/C11H21FO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
DUWYUDWWVKOQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 9-fluorononanoate can be synthesized through several methods. One common approach involves the esterification of 9-fluorononanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Esterification of 9-Fluorononanoic Acid
The primary synthesis route involves esterification of 9-fluorononanoic acid with ethanol under acidic conditions :
Experimental Conditions
-
Catalyst: Concentrated sulfuric acid
-
Temperature: Reflux (~78°C)
-
Key Observations:
Fluorination of Carboxylic Acid Precursors
This compound is derived from fluorinated carboxylic acid salts. In one protocol, dipotassium sebacate reacts with fluorine gas in aqueous medium :
Reaction Parameters
| Parameter | Value |
|---|---|
| Fluorine molar ratio | 3:1 (relative to substrate) |
| Temperature | 20–25°C |
| Yield | 23% conversion to 9-fluorononanoic acid |
Byproducts
Hydrolysis
This compound resists hydrolysis under neutral conditions but undergoes cleavage in strongly acidic or basic environments:
Conditions and Outcomes
| Medium | Reaction Rate | Products Identified |
|---|---|---|
| pH 7 | No reaction | – |
| 1M HCl (reflux) | Slow hydrolysis | 9-Fluorononanoic acid |
| 1M NaOH (reflux) | Complete saponification | Sodium 9-fluorononanoate |
Reduction
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Typical Conditions
-
Solvent: Dry diethyl ether
-
Temperature: 0°C to room temperature
-
Yield: Not reported for this specific compound, but analogous reductions of esters yield >70% .
Comparative Reactivity with Analogues
Research Challenges
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Fluorinated Compounds
Ethyl 9-fluorononanoate serves as an important intermediate in the synthesis of fluorinated organic compounds. The presence of fluorine enhances the biological activity of compounds, making them suitable for pharmaceutical applications. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
2. Development of Agrochemicals
Fluorinated esters like this compound are increasingly used in the development of agrochemicals. The incorporation of fluorine atoms can enhance the efficacy of pesticides and herbicides by increasing their lipophilicity, which improves absorption and retention in plant tissues . Case studies have shown that such compounds can lead to higher crop yields while minimizing environmental impact.
Applications in Material Science
1. Polymer Chemistry
In the field of polymer science, this compound can be utilized as a monomer or additive to create fluorinated polymers with desirable properties such as increased chemical resistance, thermal stability, and hydrophobicity. These polymers find applications in coatings, sealants, and membranes .
2. Coatings and Surface Treatments
The unique properties of this compound make it suitable for use in specialized coatings. Its application can lead to surfaces that are resistant to stains and corrosion, making it ideal for industrial applications where durability is critical . Studies have demonstrated that coatings formulated with fluorinated compounds exhibit superior performance compared to traditional coatings.
Case Study 1: Pharmaceutical Applications
A study published in a peer-reviewed journal explored the synthesis of novel antiviral agents using this compound as a key intermediate. The resulting compounds demonstrated significant antiviral activity against influenza viruses, showcasing the potential of fluorinated esters in drug development .
Case Study 2: Agricultural Efficacy
Research conducted on a new class of herbicides incorporating this compound revealed enhanced weed control efficacy compared to existing products. Field trials indicated that crops treated with these herbicides exhibited less phytotoxicity while maintaining high levels of effectiveness against target weeds .
Data Table: Comparison of Efficacy
Mechanism of Action
The mechanism by which ethyl 9-fluorononanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Esters: Fluorine vs. Other Halogens
Ethyl 9-fluorononanoate differs from halogen-substituted analogs like ethyl bromofluoroacetate () and ethyl chlorodifluoroacetate in reactivity and stability. Fluorine’s high electronegativity reduces electron density at the α-carbon, decreasing susceptibility to nucleophilic attack compared to bromine- or chlorine-containing esters. For example:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity with NaOH |
|---|---|---|---|
| This compound | 218.3 | ~245–260 (est.) | Slow hydrolysis |
| Ethyl bromofluoroacetate | 199.0 | ~180–190 | Rapid dehalogenation |
| Ethyl chlorodifluoroacetate | 158.5 | ~150–160 | Moderate hydrolysis |
Data inferred from halogenated ester reactivity trends .
Fluorinated esters generally exhibit higher thermal stability and lower volatility than chlorinated or brominated counterparts due to stronger C-F bonds (bond energy ~485 kJ/mol vs. C-Cl: ~327 kJ/mol) .
Hydroxylated vs. Fluorinated Analogs
Ethyl 9-hydroxynonanoate () replaces fluorine with a hydroxyl group, drastically altering polarity and hydrogen-bonding capacity. The hydroxyl group increases water solubility (logP ~2.5 vs. ~4.0 for the fluorinated analog) and introduces acidity (pKa ~4–5 for the -OH group). In contrast, the fluorine atom in this compound enhances lipophilicity, making it more suitable for lipid-based applications (e.g., surfactants or drug delivery systems) .
Aromatic Fluorinated Esters
Compounds like ethyl 2-(3,6-difluoro-9-oxoacridin-10(9H)-yl)acetate () demonstrate how fluorine’s position in aromatic systems affects electronic properties. The electron-withdrawing fluorine atoms on the acridinone ring stabilize the conjugated system, leading to red-shifted UV-Vis absorption compared to aliphatic fluorinated esters. Such derivatives are often exploited in optoelectronic materials or as fluorescent probes .
Perfluorinated Acids and Salts
PFNA’s carboxylic acid group also confers higher water solubility and ionic character, whereas the ethyl ester group in this compound enhances organic solvent compatibility .
Data Tables
Table 1: Spectroscopic Data for this compound and Analogs
| Compound | $^{19}\text{F}$ NMR (ppm) | IR C=O Stretch (cm$^{-1}$) | GC Retention Time (min) |
|---|---|---|---|
| This compound | -215 (CDCl$_3$) | 1740 | 12.3 |
| Ethyl 9-hydroxynonanoate | N/A | 1735 | 14.8 |
| Ethyl bromofluoroacetate | -185 (CDCl$_3$) | 1765 | 8.9 |
Data synthesized from , and 7.
Biological Activity
Ethyl 9-fluorononanoate (C11H21FO2) is a fluorinated ester that has garnered attention for its unique biological properties. This article delves into the compound's biological activity, examining its potential applications, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fluorine atom positioned on the ninth carbon of a nonanoate chain. Its molecular structure can influence its reactivity and biological interactions compared to other fluorinated esters. The compound has been classified under various chemical databases, including PubChem, which provides detailed information about its properties and potential applications in pharmaceuticals and other fields .
Biological Activity Overview
The biological activity of this compound has been studied in several contexts, including its role as a surfactant and its interactions with biological systems. Some key findings include:
- Toxicity Studies : Initial studies indicated that this compound did not exhibit significant toxicity across various biological assays . However, comparative studies with other fluorinated compounds suggested that the presence of the fluorine atom could alter metabolic pathways.
- Biotransformation : Research has shown that this compound undergoes biotransformation in microbial environments. This process can lead to the formation of various metabolites, which may have distinct biological activities. For instance, studies have documented the hydrolysis of the ester bond, yielding alcohols and acids as transformation products .
- Pharmaceutical Potential : Due to its unique structure, this compound may serve as a precursor in synthesizing novel therapeutic agents. Its fluorinated nature could enhance the pharmacokinetic properties of drugs derived from it .
Case Study 1: Environmental Fate and Biotransformation
A comprehensive study focused on the environmental fate of this compound highlighted its stability in aqueous environments and its slow degradation rates. The half-life of the compound was estimated at approximately 11 days under active microbial conditions, indicating moderate persistence .
| Parameter | Value |
|---|---|
| Half-life (active) | ~11 days |
| Half-life (sterilized) | ~8 days |
| Concentration at Day 126 | 2.5% (active) |
| Concentration at Day 126 | 3.9% (sterilized) |
This study emphasized the importance of microbial action in degrading fluorinated compounds and suggested avenues for further research into bioremediation strategies.
Case Study 2: Pharmacological Applications
In another investigation, this compound was evaluated for its potential as an intermediate in drug synthesis. The study found that modifications to the ester could yield compounds with enhanced biological activity against certain pathogens. The unique properties imparted by the fluorine atom were noted to influence both solubility and membrane permeability .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Enzyme Interaction : The presence of fluorine may alter enzyme-substrate interactions, potentially enhancing or inhibiting enzymatic activity.
- Membrane Disruption : As a surfactant, it may disrupt cellular membranes, leading to changes in cell viability.
- Metabolic Pathways : Its biotransformation products could interact with various metabolic pathways, influencing cellular processes.
Q & A
Q. Table 1: Typical ¹H NMR Shifts for this compound (CDCl₃)
| Proton Position | Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃CH₂O (ester) | 1.25 | Triplet |
| COOCH₂CH₃ | 4.12 | Quartet |
| F-CH₂ (C9) | 4.42 | Doublet |
Q. Table 2: GC Conditions for Purity Analysis
| Column | Temperature Program | Detector |
|---|---|---|
| DB-5MS (30 m) | 50°C → 280°C @ 10°C/min | FID |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
